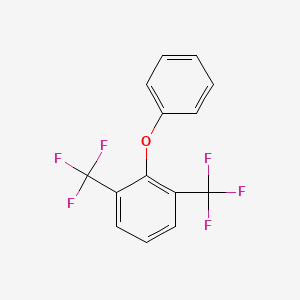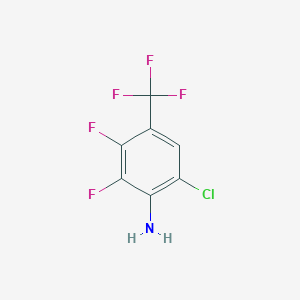
6-(Chlorodifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chlorodifluoromethyl)nicotinic acid is a chemical compound characterized by the presence of a chlorodifluoromethyl group attached to the nicotinic acid structure
Mecanismo De Acción
Target of Action
The primary target of 6-(Chlorodifluoromethyl)nicotinic acid, a derivative of nicotinic acid, is the G protein-coupled receptor (GPR109A) . This receptor is known to be involved in the regulation of lipid levels in the body . Additionally, the compound may also target the nicotinic acetylcholine receptor (nAChR) , which is known to play a role in various physiological processes, including neurotransmission .
Mode of Action
This compound likely interacts with its targets in a similar manner to nicotinic acid. Nicotinic acid acts via the GPR109A receptor, inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids . This results in changes in lipid metabolism, leading to decreased levels of low-density lipoprotein cholesterol and increased levels of high-density lipoprotein cholesterol .
Biochemical Pathways
The compound is likely involved in the metabolism of niacin, also known as vitamin B3 or nicotinic acid . Niacin exists as several molecular compounds that act as precursors to the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in redox reactions catalyzed by various enzymes, and maintaining the intracellular pool of niacin is vital for redox metabolism and the functioning of NAD-dependent pathways .
Pharmacokinetics
Nicotine is known to rapidly permeate into the endoplasmic reticulum within seconds of extracellular application, and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value . Similar pharmacokinetics may be expected for this compound due to its structural similarity to nicotine and nicotinic acid.
Result of Action
The action of this compound likely results in changes in lipid metabolism, similar to the effects of nicotinic acid . This includes a decrease in low-density lipoprotein cholesterol levels and an increase in high-density lipoprotein cholesterol levels . Additionally, the compound may have effects on neurotransmission due to its potential interaction with the nicotinic acetylcholine receptor .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s action could be affected by the presence of other substances in the environment, such as other drugs or chemicals. Additionally, factors such as temperature, pH, and the presence of light could potentially affect the stability of the compound .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-(Chlorodifluoromethyl)nicotinic acid are not well-studied. It is known that nicotinic acid and its derivatives play a crucial role in various biochemical reactions. Nicotinic acid is involved in the production of NAD, a coenzyme that plays a central role in metabolism
Cellular Effects
It is known that nicotinic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain
Dosage Effects in Animal Models
It is known that in doses large enough to produce pharmacological effects, nicotinic acid and its derivatives are potent lipid-modifying agents with a broad spectrum of effects .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of nicotinic acid. Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD
Transport and Distribution
It is known that nicotine and related pyridine alkaloids are produced in the roots and accumulate mainly in the leaves of Nicotiana species .
Subcellular Localization
It is known that some copper-containing amine oxidases (CuAOs) from tobacco, which are involved in nicotine biosynthesis, localize to the peroxisome
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chlorodifluoromethyl)nicotinic acid typically involves the introduction of a chlorodifluoromethyl group to the nicotinic acid framework. One common method includes the reaction of nicotinic acid derivatives with chlorodifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using chlorodifluoromethyl sulfonium salts in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Chlorodifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
6-(Chlorodifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of other valuable compounds
Comparación Con Compuestos Similares
- 6-Trifluoromethyl-2-hydroxypyridine
- 6-Difluoromethyl-2-hydroxypyridine
- 2-Chloronicotinic acid
Comparison: 6-(Chlorodifluoromethyl)nicotinic acid is unique due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
6-[chloro(difluoro)methyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQALOAFAGQMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6355758.png)
![6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one](/img/structure/B6355765.png)




![(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone](/img/structure/B6355799.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B6355811.png)
![3-Amino-7-chloro-[1,4]-benzothiazine](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
